![molecular formula C21H15Cl3N2O2 B289256 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide](/img/structure/B289256.png)
2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide, also known as DTNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been investigated for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
作用机制
2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide reacts with thiol-containing compounds, such as glutathione and cysteine, to form a mixed disulfide. This reaction results in the formation of 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically. 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects:
2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and apoptosis in cancer cells. 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and thioredoxin reductase.
实验室实验的优点和局限性
2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive reagent that can be easily synthesized. 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide is also highly specific for thiol-containing compounds, making it a useful tool for the detection and measurement of these compounds. However, 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has some limitations, such as its potential toxicity and the need for careful handling to avoid contamination.
未来方向
There are several future directions for research on 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide. One potential area of research is the development of new methods for the synthesis of 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide. Another potential area of research is the investigation of the potential use of 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide and its potential applications in scientific research.
合成方法
2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide can be synthesized using various methods, including the reaction of 2,4-dichloro-N-(4-chloro-2-nitrophenyl)benzamide with 2-toluidine in the presence of a reducing agent. Another method involves the reaction of 2,4-dichloro-N-(4-chloro-2-nitrophenyl)benzamide with 2-toluidine in the presence of a catalyst. Both of these methods result in the formation of 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide.
科学研究应用
2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been used as a reagent for the detection of thiol-containing compounds and has been investigated for its potential use as a diagnostic tool for various diseases. 2,4-dichloro-N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]benzamide has also been used as a substrate for the measurement of the activity of thiol-containing enzymes, such as glutathione reductase and thioredoxin reductase.
属性
分子式 |
C21H15Cl3N2O2 |
|---|---|
分子量 |
433.7 g/mol |
IUPAC 名称 |
2,4-dichloro-N-[4-chloro-2-[(2-methylphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H15Cl3N2O2/c1-12-4-2-3-5-18(12)25-21(28)16-10-13(22)7-9-19(16)26-20(27)15-8-6-14(23)11-17(15)24/h2-11H,1H3,(H,25,28)(H,26,27) |
InChI 键 |
LROMYFQBAOULOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-iodo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B289175.png)
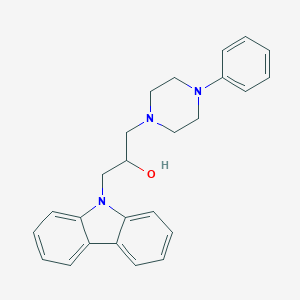

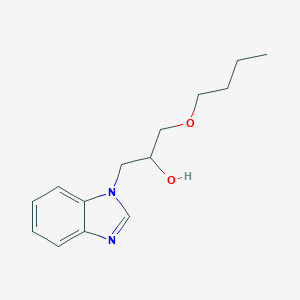
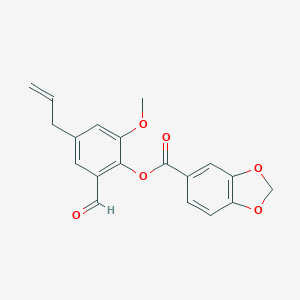
![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)



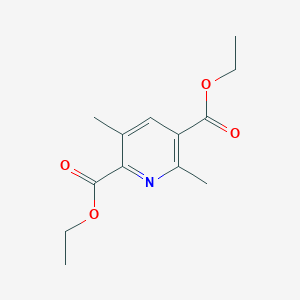
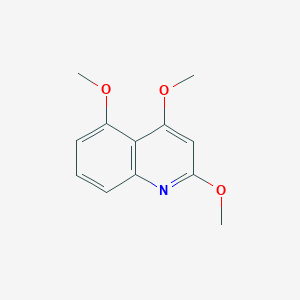
![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)
